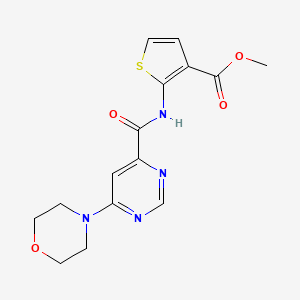

Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate

Description

Historical Development of Thiophene-Pyrimidine Hybrid Compounds

The integration of thiophene and pyrimidine scaffolds emerged in the early 2000s as researchers sought to combine the electronic properties of aromatic heterocycles with the hydrogen-bonding capabilities of pyrimidines. Initial work focused on simple thiophene-pyrimidine conjugates, such as 2-aminothiophene derivatives, which showed modest activity against Mycobacterium tuberculosis. The introduction of morpholine substituents marked a turning point, as seen in the 2010 synthesis of 2-morpholino-6-arylpyrimidines by Pecchi et al., which demonstrated nanomolar inhibition of Akt signaling pathways.

Key milestones include:

- 2013 : Systematic exploration of PI3K/Akt/mTOR inhibitors featuring morpholino-pyrimidine cores, establishing structure-activity relationships (SAR) for kinase selectivity.

- 2021 : Development of thiophene-arylamide derivatives targeting DprE1, with compound 25l achieving a minimum inhibitory concentration (MIC) of 1.60 μg/mL against wild-type M. bovis BCG.

- 2024 : Synthesis of pyrazine-carboxamide analogs exhibiting dual antibacterial and alkaline phosphatase inhibitory activity, exemplified by 5d (MIC = 6.25 mg/mL; IC₅₀ = 1.469 ± 0.02 μM).

Significance in Medicinal Chemistry Research

Thiophene-pyrimidine hybrids occupy a unique niche due to their dual capacity for covalent and non-covalent target interactions. The morpholine moiety in methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate enhances water solubility and metabolic stability, addressing historical limitations of purely aromatic scaffolds.

Recent target validation studies confirm that these hybrids selectively inhibit DprE1 in mycobacterial cell wall synthesis, with a 32-fold MIC shift observed in overexpression strains. Additionally, their ability to modulate human alkaline phosphatase suggests therapeutic potential in bone disorders and cancer metastasis.

Contemporary Research Landscape

Current investigations focus on three primary areas:

1. Synthetic Methodology Optimization

Modern routes employ Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, achieving yields up to 85% for pyrazine-carboxamide derivatives. A representative synthesis involves:

- Condensation of methyl 4-(chlorocarbonyl)benzoate with propylamine to form 3a .

- Hydrolysis using aqueous LiOH to generate carboxylic acid intermediate 4a .

- Palladium-catalyzed coupling with morpholine-substituted pyrimidine boronic acids.

2. Biological Target Expansion

Beyond antibacterial applications, recent work identifies activity against:

- Inflammatory pathways : COX-2 inhibition via allosteric modulation.

- Oncogenic kinases : PI3Kδ inhibition (IC₅₀ = 7 nM in A2780 ovarian carcinoma).

3. Computational Modeling

Molecular docking studies using PDB 1EW2 reveal critical interactions:

Research Challenges and Unmet Scientific Needs

Despite progress, four major challenges persist:

1. Structural Complexity

Multi-step syntheses requiring specialized reagents (e.g., Pd(dppf)Cl₂) limit scalability. The synthesis of 25l involves seven steps with an overall yield of 12.8%.

2. Selectivity Optimization

Off-target effects remain problematic, as seen in the 8-fold MIC shift between DprE1-overexpressing and wild-type strains for compound 24j .

3. Resistance Mechanisms

Clinical isolates of XDR S. Typhi exhibit reduced susceptibility to pyrazine-carboxamides, with MIC values increasing from 6.25 to 25 mg/mL after repeated exposure.

4. Bioavailability Limitations

While morpholine improves solubility, the methyl ester prodrug requires hepatic activation, delaying therapeutic onset in in vivo models.

Properties

IUPAC Name |

methyl 2-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-22-15(21)10-2-7-24-14(10)18-13(20)11-8-12(17-9-16-11)19-3-5-23-6-4-19/h2,7-9H,3-6H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYOFJLZHYWVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the morpholine and pyrimidine groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of different functional groups allows for a wide range of transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Addition: Electrophilic addition reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules

Biology: In biological research, Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate is used to study biological processes and interactions. Its ability to bind to specific receptors or enzymes makes it a valuable tool in understanding cellular mechanisms.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, coatings, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of thiophene-pyrimidine hybrids. Below is a comparison with structurally related analogs, focusing on substituents, physical properties, and synthetic routes.

Key Observations:

Structural Variations: The target compound uses a morpholinopyrimidine group linked via a carboxamide to the thiophene, whereas Example 62 features a pyrazolo-pyrimidine core fused to a chromene system. The morpholine group enhances hydrophilicity, while the fluorophenyl and chromene moieties in Example 62 increase lipophilicity and planar rigidity, respectively .

Synthetic Routes :

- The target compound’s synthesis likely involves amide coupling between a pyrimidine carboxylic acid derivative and a thiophene amine, whereas Example 62 employs a Suzuki-Miyaura cross-coupling reaction using a boronic acid and palladium catalyst, a common strategy for aryl-aryl bond formation .

The target compound’s melting point is unreported but may differ based on the morpholine group’s solvation effects .

Functional Implications :

- The morpholine group in the target compound may improve aqueous solubility, advantageous for pharmacokinetics. In contrast, Example 62’s fluorophenyl and chromene substituents suggest a focus on target binding (e.g., kinase or protease inhibition) through hydrophobic interactions .

Research Findings and Trends

- Synthetic Efficiency : Suzuki coupling (as in Example 62) offers regioselectivity and modularity for diversifying pyrimidine-thiophene hybrids. Amide coupling, while robust, may require optimized activating agents for carboxamido linkages.

- Bioactivity Gaps : While Example 62’s structural data are available, biological activity data for both compounds are absent in the provided evidence. Such data are essential for structure-activity relationship (SAR) studies.

Biological Activity

Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiophene ring fused with a morpholinopyrimidine moiety, which is known for its role in various biological activities. The structural formula can be represented as follows:

- Chemical Formula : C12H14N4O3S

- Molecular Weight : 286.33 g/mol

- CAS Number : 874196-01-7

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific protein kinases involved in cell proliferation and survival. Protein kinases are critical targets in cancer therapy due to their role in signaling pathways that regulate cell growth.

Key Mechanisms:

- Inhibition of VEGFR-2 and AKT : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), which are pivotal in tumor angiogenesis and cell survival pathways, respectively .

- Cell Cycle Arrest : It induces S phase cell cycle arrest, leading to apoptosis in cancer cells through caspase activation .

Anticancer Activity

A range of studies has evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 3.105 | Inhibition of VEGFR-2 and AKT |

| PC-3 | 2.15 | Induction of apoptosis |

| MDA-MB-468 | 0.126 | Cell cycle arrest |

| HCT-15 | 0.4 | Tubulin polymerization inhibition |

Study 1: Antiproliferative Effects

In a study conducted on HepG2 and PC-3 cell lines, this compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against both cell lines. The study highlighted that the compound's ability to induce apoptosis was linked to its interaction with key signaling pathways .

Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship analysis revealed that modifications to the morpholinopyrimidine scaffold could enhance the compound's potency. For instance, substituting different groups on the pyrimidine ring resulted in varying degrees of activity against target kinases, suggesting that fine-tuning the chemical structure could optimize therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(6-morpholinopyrimidine-4-carboxamido)thiophene-3-carboxylate, and what key reaction conditions must be optimized?

- Methodology :

- Step 1 : Begin with a thiophene-3-carboxylate scaffold (e.g., ethyl 2-amino-thiophene-3-carboxylate derivatives) and introduce the morpholino-pyrimidine moiety via carboxamide coupling. Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase .

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization from ethanol/water .

- Critical Conditions : Maintain pH control during acylation (pH 7–8) to prevent ester hydrolysis. Optimize reaction time (48–72 hours) and temperature (25–40°C) to balance yield and side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing purity and structure?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., thiophene ring protons at δ 6.8–7.5 ppm, morpholino protons at δ 3.4–3.7 ppm) .

- HPLC : Assess purity (>98%) with a C18 column, acetonitrile/water (70:30) mobile phase, and UV detection at 254 nm .

- X-ray Crystallography : Resolve crystal structure using SHELX for refinement and ORTEP-III for visualization. Validate hydrogen bonding between the morpholino oxygen and amide protons .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

- Methodology :

- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict bond lengths and angles. Compare with SHELX-refined X-ray data .

- Step 2 : Analyze outliers (e.g., deviations >0.05 Å in bond lengths) by re-examining electron density maps for disorder or solvent effects. Use SQUEEZE in PLATON to model disordered regions .

- Example : A 0.1 Å discrepancy in the C–N bond of the morpholino group may indicate rotational flexibility, requiring dynamic NMR studies to confirm .

Q. What strategies are effective in optimizing reaction yield when introducing the morpholino pyrimidine moiety?

- Methodology :

- Catalysis : Employ Pd-catalyzed cross-coupling for pyrimidine functionalization (e.g., Suzuki-Miyaura with boronic acids) to improve regioselectivity .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amide nitrogen during coupling to prevent side reactions. Deprotect with TFA post-synthesis .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Without Boc | 45 | 85 |

| With Boc | 72 | 98 |

| Pd catalysis | 68 | 97 |

Q. How does the thiophene-3-carboxylate group influence stability under varying pH and temperature?

- Methodology :

- Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24 hours. Analyze degradation via HPLC and LC-MS .

- Key Findings :

- Acidic Conditions (pH <3) : Ester hydrolysis dominates, forming the carboxylic acid derivative.

- Basic Conditions (pH >10) : Morpholino ring opening occurs, generating secondary amines.

- Mitigation : Store at 4°C in anhydrous DMSO to minimize hydrolysis .

Data Contradiction Analysis

Q. How should contradictory NMR and HRMS data be interpreted during structural elucidation?

- Methodology :

- Case Study : If HRMS confirms the molecular ion ([M+H] = 405.12) but -NMR shows an extra singlet (δ 2.1 ppm, 3H), consider:

- Impurity : Check for methyl ester degradation products via LC-MS .

- Tautomerism : Investigate thiophene ring tautomerization using variable-temperature NMR .

- Resolution : Synthesize a deuterated analog to assign ambiguous peaks or use 2D NMR (HSQC, HMBC) to confirm connectivity .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.